molecular formula C14H22N2O5S B4708422 4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE

4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE

Cat. No.: B4708422
M. Wt: 330.40 g/mol
InChI Key: SITILTBRHAASJP-UHFFFAOYSA-N
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Description

4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes methoxy groups, a sulfonamide group, and a benzamide core. It is often used in various fields such as chemistry, biology, and medicine due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced through methylation reactions, while the sulfonamide group is added via sulfonation. The final step involves the attachment of the propyl group through a substitution reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE involves its interaction with specific molecular targets. The methoxy groups and sulfonamide moiety play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIMETHOXY-2-(N-METHYLMETHANESULFONAMIDO)-N-PROPYLBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-6-7-15-14(17)10-8-12(20-3)13(21-4)9-11(10)16(2)22(5,18)19/h8-9H,6-7H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITILTBRHAASJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1N(C)S(=O)(=O)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.